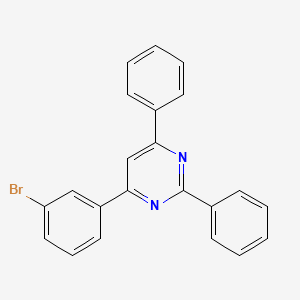

4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Overview

Description

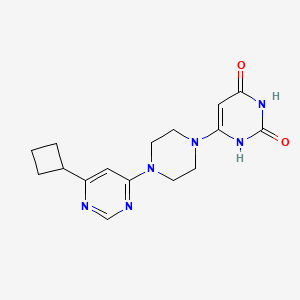

The compound “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

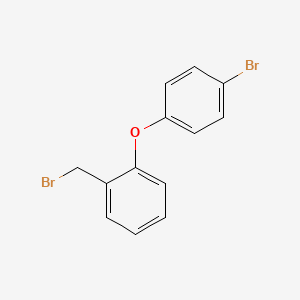

While specific synthesis methods for “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” are not available, bromophenyl compounds are often synthesized through various methods such as amidation reactions .Molecular Structure Analysis

The molecular structure of “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” would likely involve a pyrimidine core with phenyl groups attached at the 2 and 6 positions and a bromophenyl group at the 4 position .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” would depend on its specific structure. Bromophenyl compounds are generally insoluble in water .Scientific Research Applications

- Pyrazolines, including B4, have shown antibacterial potential. Researchers have reported their effectiveness against various bacterial strains . Further studies could explore B4’s specific antibacterial mechanisms and its potential as a novel antibiotic.

- B4 derivatives may exhibit antifungal activity. Investigating their efficacy against fungal pathogens could lead to new antifungal agents .

- B4 derivatives might have anticancer properties. Researchers have synthesized similar compounds and evaluated their effectiveness against cancer cells .

- In a novel study, B4 was investigated for its neurotoxic effects on rainbow trout alevins. Researchers examined its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain .

- Some pyrazoline derivatives exhibit anticonvulsant properties. Investigating B4’s potential in this area could be valuable .

Antibacterial Activity

Antifungal Properties

Anticancer Potential

Neurotoxicity Assessment

Anti-Inflammatory and Antioxidant Properties

Anticonvulsant Activity

Mechanism of Action

Target of Action

Related compounds such as pyrazolines and their derivatives have been reported to have a broad range of biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

For instance, pyrazoline derivatives have been reported to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .

Biochemical Pathways

Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can increase the production of reactive oxygen species (ROS) under cellular damage, affecting different cellular components negatively .

Result of Action

Related compounds have been reported to have neurotoxic potentials, affecting the ache activity and malondialdehyde (mda) level in the brain, which is associated with behavioral parameters and swimming potential .

Future Directions

The future directions for research on “4-(3-Bromophenyl)-2,6-diphenylpyrimidine” would likely depend on its specific properties and potential applications. For instance, bromophenyl compounds have been studied for their potential use in overcoming microbial resistance and improving the effectiveness of chemotherapeutic agents .

properties

IUPAC Name |

4-(3-bromophenyl)-2,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMSGKUGXMWVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864377-28-6 | |

| Record name | 4-(3-Bromophenyl)-2,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2373191.png)

![methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2373192.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)

![2-Methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)

![1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2373199.png)

![2-((2-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373201.png)

![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)

![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)